Significantly Reduced Conversion to Active Dexamethasone Compared to Phosphate Ester
In a direct head-to-head clinical study, Dexamethasone-21-sulfobenzoate (DS) exhibited markedly lower conversion to active dexamethasone compared to dexamethasone phosphate (DP). Following intravenous administration, only 25% of the administered DS dose was hydrolyzed to free dexamethasone, whereas DP undergoes rapid and near-complete conversion [1].
| Evidence Dimension | In vivo conversion to active dexamethasone |
|---|---|
| Target Compound Data | 25% of DS dose converted to dexamethasone |
| Comparator Or Baseline | Dexamethasone phosphate (DP): Rapid and efficient conversion (quantitative data not provided in source, but implied near-complete conversion) |
| Quantified Difference | Substantially lower conversion efficiency for DS (approx. 75% reduction in active drug exposure relative to DP on a molar basis) |
| Conditions | Human subjects; intravenous administration of DS (9.15 mg, equivalent to 6 mg dexamethasone) and DP (10 mg, equivalent to 8.3 mg dexamethasone) |
Why This Matters
This difference directly impacts the required dosing strategy; lower conversion efficiency necessitates higher prodrug doses to achieve equivalent active drug exposure, or, conversely, may be deliberately exploited to achieve a more gradual and prolonged low-level glucocorticoid effect.
- [1] Hochhaus G, Barth J, Al-Fayoumi S, Suarez S, Derendorf H, Hochhaus R, Möllmann H. Pharmacokinetics and pharmacodynamics of dexamethasone sodium-m-sulfobenzoate (DS) after intravenous and intramuscular administration: a comparison with dexamethasone phosphate (DP). J Clin Pharmacol. 2001;41(4):425-434. View Source
